

An In-depth Technical Guide to the Chemical Structure of Catalponol

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Compound of Interest

Compound Name:	Catalponol
Cat. No.:	B157341

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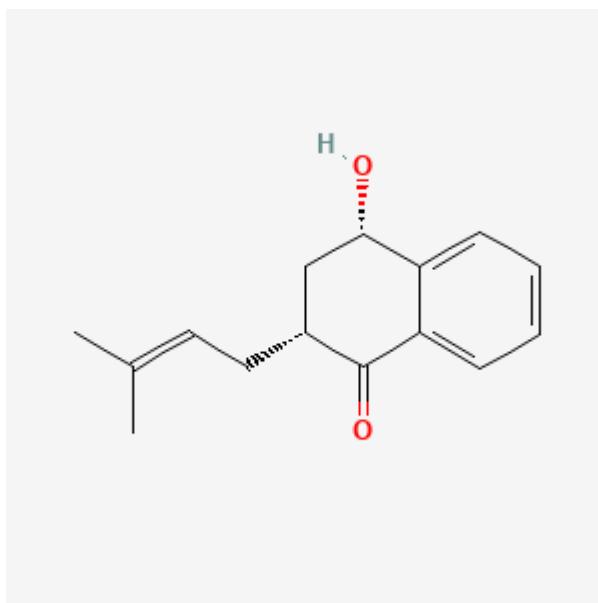
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical nature of **Catalponol**, a bioactive naphthoquinone derivative isolated from various plant species. It details its structural properties, stereochemistry, and known biological activities, with a focus on its role in neurochemical pathways. This guide is intended to serve as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

Catalponol is a naturally occurring compound that has been identified in plant species such as *Catalpa ovata*, *Oroxylum indicum*, and *Catalpa bignonioides*. Structurally, it is classified as a naphthoquinone derivative, characterized by a dihydronaphthalenone core.

The definitive chemical structure of **Catalponol** has been elucidated through spectroscopic methods. Its systematic IUPAC name is (2R,4S)-4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one. The structure features two stereocenters at the C2 and C4 positions, leading to a specific three-dimensional arrangement which is crucial for its biological activity.



Caption: 2D Chemical Structure of **Catalponol**.

Molecular and Physicochemical Properties

The fundamental properties of **Catalponol** are summarized in the table below, providing key data points for experimental and computational analysis.

Property	Value	Source
IUPAC Name	(2R,4S)-4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one	[1]
Molecular Formula	C ₁₅ H ₁₈ O ₂	[1] [2]
Molecular Weight	230.30 g/mol	[1] [2]
CAS Number	34168-56-4	[1] [2]
Stereochemistry	Absolute, 2 defined stereocenters (2R, 4S)	[1] [2]
Canonical SMILES	CC(=CC[C@H]1C--INVALID-LINK--O)C	[1]
InChI Key	BTQXIESSQVRLCV-RISCZKNCSA-N	[1]

Spectroscopic Characterization

The structural confirmation of **Catalponol** relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific, detailed spectral data from a single, comprehensive source is not readily available in the public literature, a qualitative description of the expected spectral features can be derived from its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A definitive structural analysis would require ^1H NMR, ^{13}C NMR, and 2D-NMR experiments (such as COSY, HSQC, and HMBC).

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthalene ring system. Additional signals would be present for the protons of the dihydronaphthalenone core, including the methine protons at the chiral centers (C2 and C4). The prenyl (3-methylbut-2-enyl) side chain would exhibit characteristic signals for its vinylic proton, methylene protons, and two methyl groups.
- ^{13}C NMR: The carbon NMR spectrum would display 15 distinct carbon signals. Key signals would include those for the carbonyl carbon (C1), the aromatic carbons, the hydroxyl-bearing carbon (C4), and the carbons of the prenyl side chain, including the quaternary and primary carbons of the dimethylvinyl group.

Note: The precise chemical shifts (δ) and coupling constants (J) for **Catalponol** are not detailed in the available search results. Researchers seeking to identify this compound should perform full spectral analysis for confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Catalponol**. High-resolution mass spectrometry (HRMS) would confirm the elemental composition consistent with its molecular formula, $\text{C}_{15}\text{H}_{18}\text{O}_2$. The fragmentation pattern in MS/MS analysis would likely show losses corresponding to the prenyl side chain and water from the hydroxyl group, providing further structural evidence.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation or synthesis of **Catalponol** are not extensively published. However, a generalized workflow can be constructed based on common phytochemical isolation techniques and reports on related compounds from Catalpa species.

Generalized Protocol for Isolation and Purification

The isolation of **Catalponol** from plant material, such as the stem bark of *Catalpa ovata*, typically involves a multi-step process of extraction and chromatographic separation.

1. Extraction:

- Air-dried and powdered plant material (e.g., stem bark) is subjected to solvent extraction, often using methanol or ethanol, at room temperature for an extended period.
- The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

2. Solvent Partitioning:

- The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- Bioassay-guided fractionation may be employed, where fractions are tested for a specific biological activity (e.g., inhibition of nitric oxide production) to identify the most active fraction. **Catalponol** is typically found in the ethyl acetate fraction.

3. Chromatographic Separation:

- Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel or other stationary phases. Elution is performed with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to separate compounds based on polarity.
- Semi-Preparative HPLC: Fractions enriched with **Catalponol** are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mobile phase like methanol-water or acetonitrile-water is used to yield the pure compound.

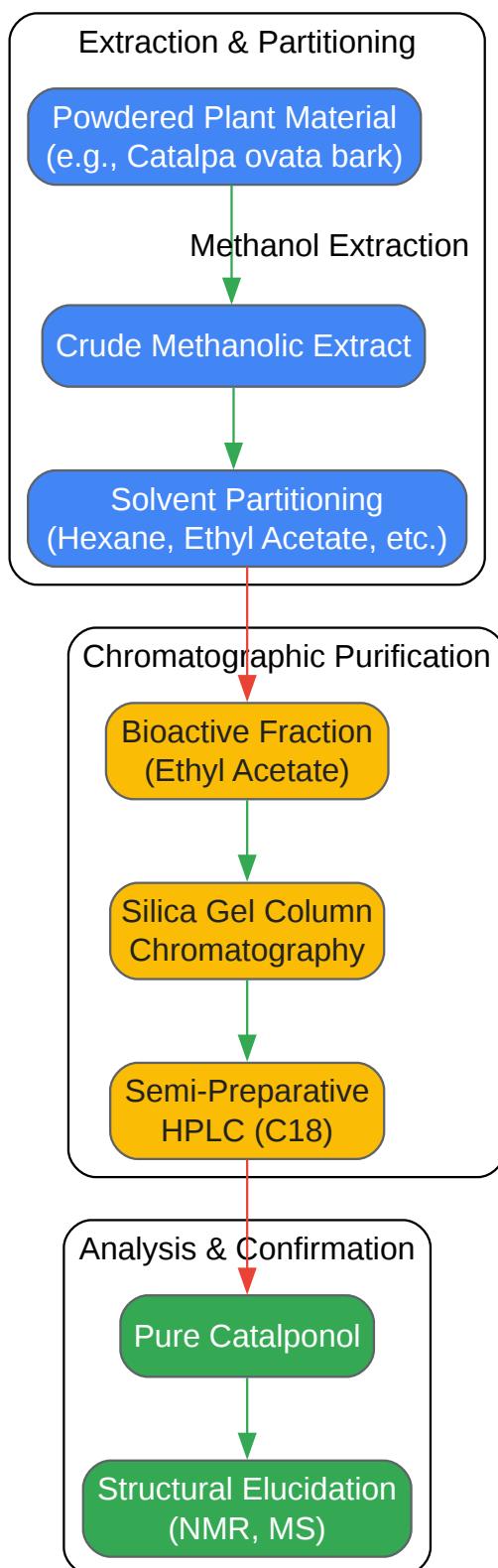
4. Structure Elucidation:

- The purity of the isolated compound is assessed by analytical HPLC.

- The final structure is confirmed using spectroscopic methods, including MS, ^1H NMR, and ^{13}C NMR.

Logical Workflow for Isolation

The following diagram illustrates a generalized workflow for the isolation of **Catalponol** from a plant source.

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Caption: Generalized workflow for the isolation and purification of **Catalponol**.

Biological Activity and Signaling Pathway

Catalponol has been identified as a bioactive molecule with potential therapeutic applications, particularly in the context of neurodegenerative diseases. Research indicates that it can enhance dopamine biosynthesis in PC12 cells.[3][4]

Mechanism of Action: Dopamine Biosynthesis

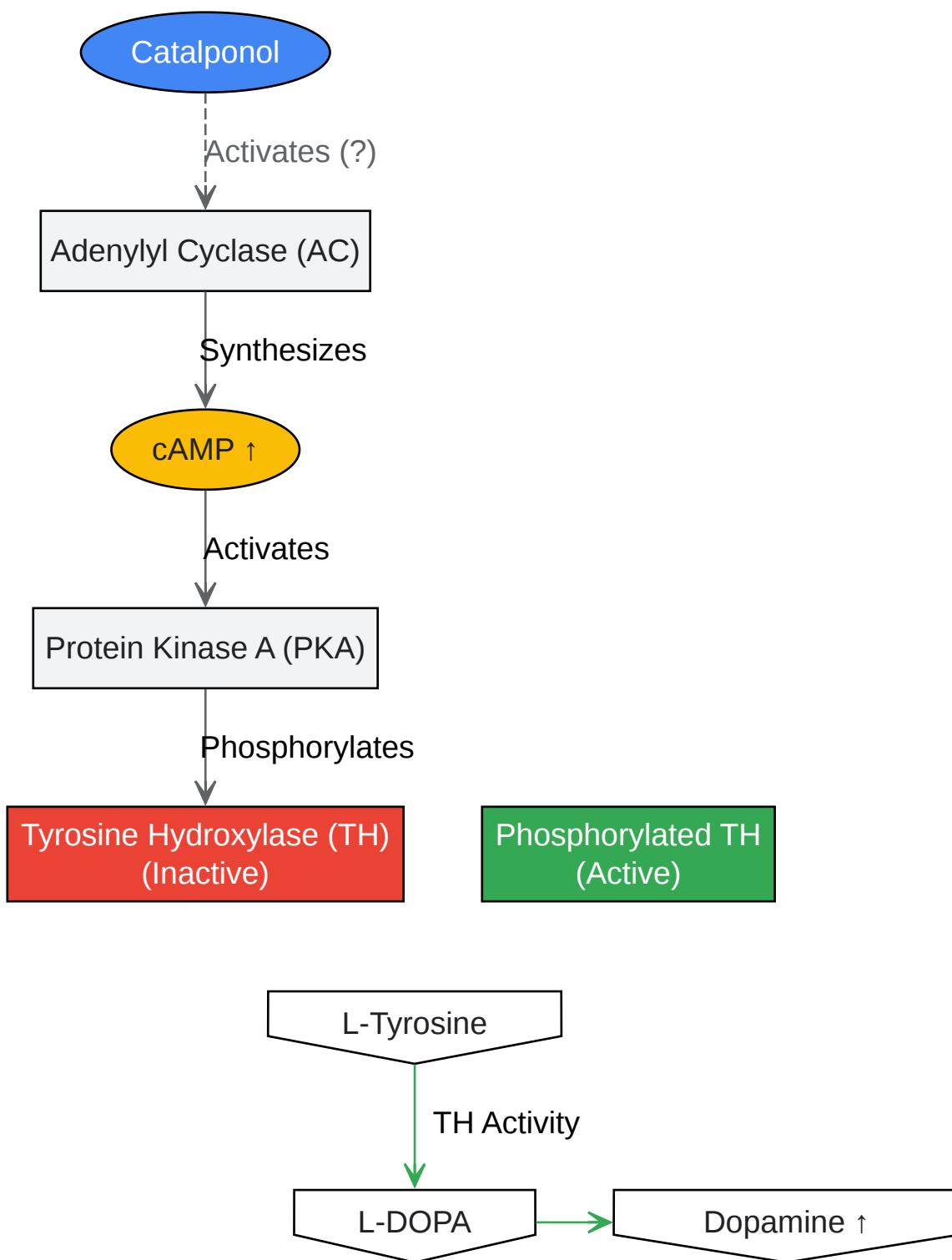
The primary mechanism by which **Catalponol** stimulates dopamine production involves the modulation of the cyclic AMP (cAMP) signaling pathway.[3][4] The key steps are:

- Increased cAMP Levels: **Catalponol** treatment leads to an elevation of intracellular cyclic AMP (cAMP) concentrations.
- Activation of PKA: The increase in cAMP activates Protein Kinase A (PKA).
- Phosphorylation of Tyrosine Hydroxylase (TH): PKA then phosphorylates tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines, including dopamine.
- Enhanced Dopamine Synthesis: Phosphorylation of TH increases its enzymatic activity, leading to a higher rate of conversion of L-tyrosine to L-DOPA, and subsequently to dopamine.

This pathway suggests that **Catalponol** could be a valuable compound for studying dopamine regulation and for developing therapies for conditions characterized by dopamine deficiency, such as Parkinson's disease.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for **Catalponol**-induced enhancement of dopamine synthesis.

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Caption: Proposed signaling pathway of **Catalponol** in enhancing dopamine biosynthesis.

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